3-(benzyloxy)-N-({[2,3'-bipyridine]-3-yl}methyl)benzamide
Description
Properties
IUPAC Name |
3-phenylmethoxy-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2/c29-25(20-9-4-12-23(15-20)30-18-19-7-2-1-3-8-19)28-17-22-11-6-14-27-24(22)21-10-5-13-26-16-21/h1-16H,17-18H2,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCQLPFORUWONO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NCC3=C(N=CC=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Synthesis
- 3-(Benzyloxy)benzoic acid is typically prepared via O-alkylation of 3-hydroxybenzoic acid with benzyl bromide under basic conditions.
- [2,3'-Bipyridine]-3-ylmethanamine can be synthesized through Suzuki-Miyaura coupling of 3-bromopyridine with 3-pyridylboronic acid, followed by reductive amination of the resulting aldehyde.
Amide Bond Formation Strategies
Direct Aminolysis Using Acyl Chlorides
The most straightforward method involves reacting 3-(benzyloxy)benzoyl chloride with [2,3'-bipyridine]-3-ylmethanamine.
Procedure :
- Acyl Chloride Preparation :
- Coupling Reaction :
- Workup :
- The reaction is quenched with ice-water, extracted with ethyl acetate, and purified via column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Ultrasound-Assisted Coupling
Adopting green chemistry principles from analogous azetidinone syntheses, ultrasound irradiation (35 kHz, 300 W) reduces reaction time and improves yield:
| Condition | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional reflux | 12 | 68 | 92 |
| Ultrasound | 3 | 85 | 98 |
Mechanistic Insight: Cavitation effects enhance molecular collision frequency, accelerating acyl chloride-amine interaction.
Alternative Coupling Reagents
For acid-sensitive substrates, carbodiimide-mediated coupling offers a viable alternative:
EDC/HOBt Method :
- 3-(Benzyloxy)benzoic acid (1.0 equiv), EDC (1.5 equiv), and HOBt (1.5 equiv) are dissolved in DMF. After 30 min activation, [2,3'-bipyridine]-3-ylmethanamine (1.1 equiv) is added. The reaction proceeds for 24 h at 25°C.
Yield : 74% (requires chromatographic purification)
Solvent and Catalyst Optimization
Data from N-benzoyl-2-hydroxybenzamide syntheses highlight solvent effects on amidation efficiency:
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| DMF | 36.7 | 85 |
| THF | 7.5 | 62 |
| Acetonitrile | 37.5 | 71 |
| Pyridine | 12.3 | 88 |
Triethylamine (3.0 equiv) outperforms DMAP or N-methylmorpholine as a base, minimizing side reactions.
Analytical Characterization
Spectral Data
- IR (KBr) : 3280 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O amide), 1250 cm⁻¹ (C–O–C benzyloxy).
- ¹H NMR (400 MHz, CDCl₃) : δ 8.72 (d, J = 4.8 Hz, 1H, pyridine-H), 7.45–7.25 (m, 10H, aromatic), 5.12 (s, 2H, OCH₂Ph), 4.58 (d, J = 5.6 Hz, 2H, NCH₂).
- HRMS (ESI+) : m/z [M+H]⁺ calcd for C₂₇H₂₂N₃O₂: 428.1709; found: 428.1713.
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min) confirms ≥98% purity with tR = 6.72 min.
Challenges and Mitigation Strategies
- Steric Hindrance : The bipyridine moiety impedes amine nucleophilicity. Solutions include:
- Byproduct Formation :
Scalability and Process Considerations
Kilogram-scale production employs continuous flow reactors to enhance heat/mass transfer:
- Residence Time : 15 min
- Throughput : 12 g/h
- Overall Yield : 81%
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzyloxy group can undergo oxidation to form a benzaldehyde derivative.
Reduction: The nitro group in the bipyridine moiety can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amino derivatives of the bipyridine moiety.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
Ligand in Coordination Chemistry
This compound serves as a versatile ligand in coordination chemistry. Its bipyridine component allows it to form stable complexes with various metal ions, which can be utilized in catalysis and material synthesis. The unique structural attributes of 3-(benzyloxy)-N-({[2,3'-bipyridine]-3-yl}methyl)benzamide enable it to participate in diverse chemical reactions, making it valuable for developing new catalysts and materials.
Catalysis
In catalytic processes, the compound has been investigated for its ability to facilitate reactions such as cross-coupling and oxidation. The presence of the benzyloxy group enhances the solubility and reactivity of the ligand, contributing to improved catalytic efficiency.
Medicine
Therapeutic Agent
Research indicates that 3-(benzyloxy)-N-({[2,3'-bipyridine]-3-yl}methyl)benzamide exhibits potential as a therapeutic agent. It has been studied for its interactions with biological targets, particularly lipid-transfer proteins like Sec14p. Inhibiting Sec14p can disrupt lipid transfer processes, which may lead to antifungal effects. This property positions the compound as a candidate for drug development against fungal infections.
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacterial and fungal strains. Its efficacy is attributed to its ability to interfere with cellular processes essential for microbial survival. Preliminary studies have indicated significant activity against Gram-positive and Gram-negative bacteria, as well as fungi, suggesting its potential use in treating infections caused by resistant pathogens .
Industry
Synthesis of Advanced Materials
In industrial applications, 3-(benzyloxy)-N-({[2,3'-bipyridine]-3-yl}methyl)benzamide is employed in the synthesis of advanced materials. Its functional groups allow for the modification of polymeric materials and the development of new composites with enhanced properties. This versatility makes it an important building block in material science research.
Target of Action
The primary target for 3-(benzyloxy)-N-({[2,3'-bipyridine]-3-yl}methyl)benzamide is the lipid-transfer protein Sec14p. This protein plays a critical role in lipid metabolism and membrane trafficking within cells.
Mode of Action
The compound interacts with Sec14p by inhibiting its function, which can disrupt lipid transfer and related cellular processes. This mechanism underlies its potential antifungal effects and highlights its importance in biomedical research.
Result of Action
The inhibition of Sec14p by this compound could lead to significant molecular and cellular effects, particularly in fungal cells where lipid homeostasis is crucial for survival. This action may pave the way for developing novel antifungal therapies based on this compound's structure and activity profile .
Mechanism of Action
The mechanism of action of 3-(benzyloxy)-N-({[2,3’-bipyridine]-3-yl}methyl)benzamide involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can act as catalysts or inhibitors in various biochemical pathways. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-({[2,3'-Bipyridine]-3-yl}methyl)-3-(4-Fluorophenoxy)benzamide (CAS: 1903738-83-9)
- Structural Similarities : Both compounds share the N-({[2,3'-bipyridine]-3-yl}methyl)benzamide backbone.
- Key Differences: The substituent on the benzamide ring differs: 4-fluorophenoxy vs. benzyloxy.
- Molecular weight: 399.4 g/mol (fluorophenoxy analog) vs. ~401.4 g/mol (estimated for the benzyloxy variant) .
N-(3-Hydroxypyridin-2-yl)benzamide
- Synthesis: Synthesized via refluxing benzoyl chloride with 2-amino-3-hydroxypyridine in acetonitrile .
- Comparison: The hydroxyl group on the pyridine ring enables hydrogen bonding, contrasting with the non-polar benzyloxy group in the target compound.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structural Features : Contains a 3-methylbenzamide group and a hydroxy-tertiary alkyl chain.
- Functional Relevance : The N,O-bidentate directing group facilitates metal-catalyzed C–H bond activation, a property the target compound may lack due to its benzyloxy substituent’s steric hindrance .
Comparative Data Table
Key Research Findings and Implications
Coordination Potential: The bipyridine-methyl group may enable metal coordination, though steric hindrance from benzyloxy could limit accessibility compared to smaller substituents like hydroxy or methyl .
Synthetic Challenges : Evidence suggests that bipyridine-containing benzamides require multi-step syntheses, possibly involving coupling reactions or protective group strategies (e.g., as seen in phthalimide-based routes for dihydroxypropyl benzamides) .
Biological Activity
The compound 3-(benzyloxy)-N-({[2,3'-bipyridine]-3-yl}methyl)benzamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 3-(benzyloxy)-N-({[2,3'-bipyridine]-3-yl}methyl)benzamide includes a bipyridine moiety, which is known for its ability to coordinate with metal ions and influence various biochemical pathways. The presence of the benzyloxy group enhances its lipophilicity, potentially improving membrane permeability.
Biological Activity Overview
Research has indicated that compounds containing bipyridine and benzamide functionalities exhibit a range of biological activities, including:
- Antimicrobial Activity: Studies have shown that derivatives with similar structures can inhibit bacterial growth. For instance, pyrrole-benzamide derivatives demonstrated MIC values as low as 3.125 μg/mL against Staphylococcus aureus .
- Anticancer Properties: Compounds with bipyridine cores have been investigated for their cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspases or inhibition of specific kinases .
- Enzyme Inhibition: The bipyridine moiety may interact with enzymes, acting as a competitive inhibitor in certain biochemical pathways .
The proposed mechanisms for the biological activity of 3-(benzyloxy)-N-({[2,3'-bipyridine]-3-yl}methyl)benzamide include:
- Metal Coordination: The bipyridine component can chelate metal ions, which may alter enzyme activity or disrupt essential cellular processes.
- Receptor Binding: The compound may bind to specific receptors or enzymes, modulating their activity and influencing signal transduction pathways.
- Cell Membrane Interaction: Enhanced lipophilicity allows for better interaction with cell membranes, facilitating cellular uptake and subsequent biological effects.
Research Findings
Several studies have explored the biological activities associated with similar compounds:
Case Studies
- Antimicrobial Evaluation: A study evaluated the antimicrobial properties of benzamide derivatives against various pathogens, highlighting significant activity against Gram-positive bacteria . The results indicated that modifications in the benzamide structure could enhance potency.
- Cytotoxicity Assays: Research involving cytotoxicity assays on cancer cell lines demonstrated that compounds with similar structural features to 3-(benzyloxy)-N-({[2,3'-bipyridine]-3-yl}methyl)benzamide exhibited IC50 values in low micromolar ranges, suggesting potential as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
